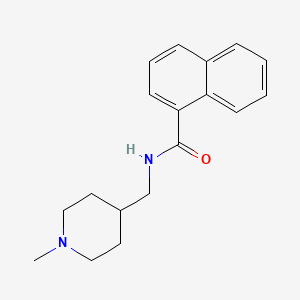

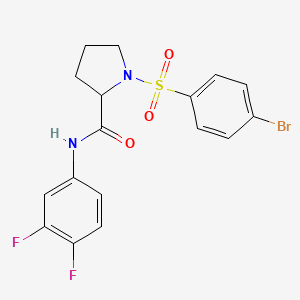

N-((1-methylpiperidin-4-yl)methyl)-1-naphthamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

While specific synthesis methods for “N-((1-methylpiperidin-4-yl)methyl)-1-naphthamide” were not found, there are synthesis methods available for related compounds. For instance, 1-[(1-Methylpiperidin-4-yl)methyl]piperazine has been synthesized, but the exact method is not detailed .

科学的研究の応用

Alzheimer's Disease Diagnostics

Researchers have developed hydrophobic radiofluorinated derivatives for positron emission tomography (PET) imaging to localize neurofibrillary tangles and beta-amyloid plaques in the brains of living Alzheimer's disease patients. The study demonstrates the potential of these compounds in facilitating the diagnostic assessment of Alzheimer's and monitoring therapeutic responses (Shoghi-Jadid et al., 2002).

Sigma Receptor Binding and Antiproliferative Activity

Another study explored the effect of methyl substitution on the piperidine ring of naphthalene derivatives for selective binding and activity at sigma receptors. These compounds showed significant sigma(1) ligand potency and selectivity, demonstrating antiproliferative activity in glioma cells, which suggests their potential in tumor research and therapy (Berardi et al., 2005).

Hydrodesulfurization (HDS)

Research on the hydrodesulfurization of dibenzothiophene and its derivatives in the presence of N-containing molecules like 2-methylpiperidine highlighted the inhibitory effect of these molecules on the HDS process. This study contributes to understanding the interactions in catalytic processes relevant to fuel purification (Egorova & Prins, 2004).

Fluorescence in Biochemical Sensing

The design and synthesis of core-substituted naphthalene diimides (NDIs) have been extensively researched for their applications in supramolecular chemistry, sensors, and molecular switching devices. These NDIs exhibit unique electronic and fluorescence properties, making them suitable for sensing aromatic systems and catalysis through anion-π interactions, as well as potential applications in DNA intercalation for medicinal purposes (Kobaisi et al., 2016).

作用機序

Target of Action

It is known that piperidine derivatives are present in more than twenty classes of pharmaceuticals . They play a significant role in the pharmaceutical industry and are among the most important synthetic fragments for designing drugs .

Mode of Action

It is known that the presence of halogen, carboxyl, nitro, or methyl groups on ring b can increase the cytotoxicity of piperidine derivatives .

Biochemical Pathways

Piperidine-containing compounds are known to be involved in a wide range of biological activities and pharmacological applications .

Result of Action

It is known that piperidine derivatives can have a variety of effects, depending on their structure and the presence of specific functional groups .

特性

IUPAC Name |

N-[(1-methylpiperidin-4-yl)methyl]naphthalene-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O/c1-20-11-9-14(10-12-20)13-19-18(21)17-8-4-6-15-5-2-3-7-16(15)17/h2-8,14H,9-13H2,1H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANGGIOXIYMFISG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)CNC(=O)C2=CC=CC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-[(4-Ethylpiperazin-1-yl)methyl]-1,3-dimethyl-7-(3-methylbutyl)purine-2,6-dione](/img/structure/B2835977.png)

![N-(1-Oxaspiro[5.5]undecan-4-yl)-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2835978.png)

![N-((5-(hydroxy(thiophen-3-yl)methyl)thiophen-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2835980.png)

![N-[4-(4-chlorophenoxy)phenyl]-1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2835989.png)

![2-{[11-(hydroxymethyl)-14-methyl-5-phenyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2835995.png)

![N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)propanamide](/img/structure/B2835997.png)

![4-(4-(Benzo[c][1,2,5]thiadiazol-5-yl)thiazol-2-yl)morpholine hydrochloride](/img/structure/B2835999.png)